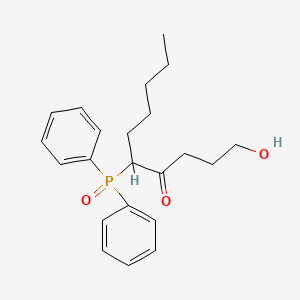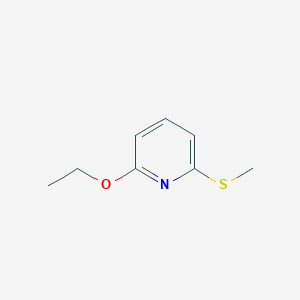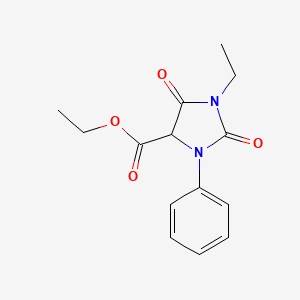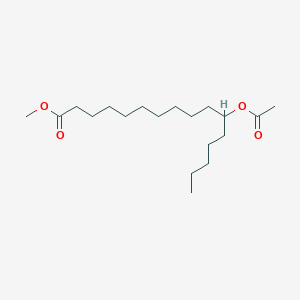
Methyl 11-acetoxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-acetoxyhexadecanoate is an organic compound with the molecular formula C19H36O4 It is an ester derived from hexadecanoic acid (palmitic acid) and is characterized by the presence of an acetoxy group at the 11th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 11-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. This intermediate is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy group at the 11th carbon position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and acetylation processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 11-acetoxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 11-acetoxyhexadecanoic acid.
Reduction: Formation of 11-hydroxyhexadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 11-acetoxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential role in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of methyl 11-acetoxyhexadecanoate involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can be catalyzed by esterases or other enzymes in biological systems. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Methyl 11-hydroxyhexadecanoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 11-oxohexadecanoate: Contains a ketone group at the 11th carbon position.
Methyl 11-bromohexadecanoate: Contains a bromine atom at the 11th carbon position.
Uniqueness: Methyl 11-acetoxyhexadecanoate is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88167-64-0 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl 11-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3 |
InChI-Schlüssel |
MGMZJVRGQIUAJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
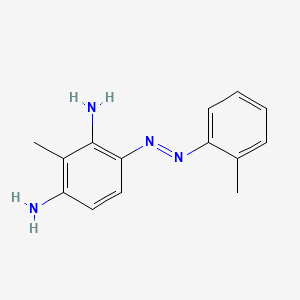



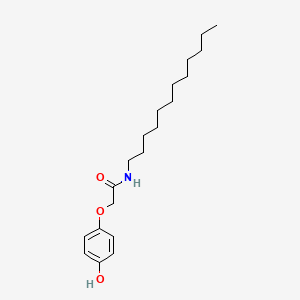
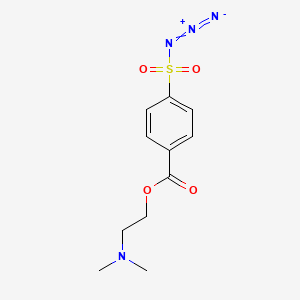
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)


